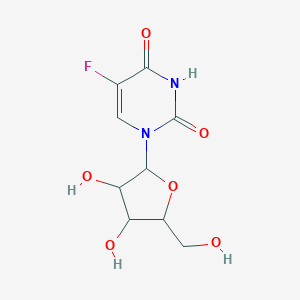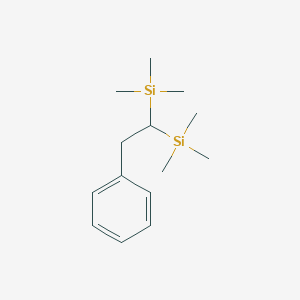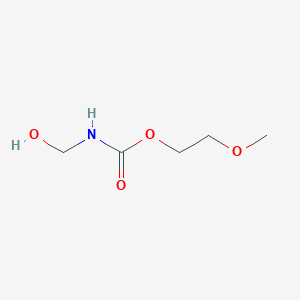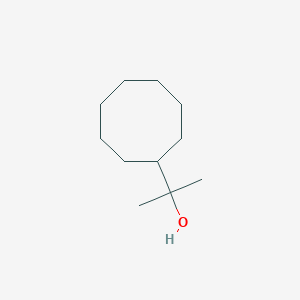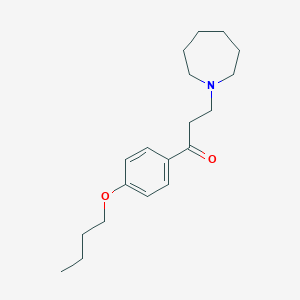
3-(Azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core structure, which is substituted with a hexahydro-1H-azepin-1-yl group and a butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- typically involves the reaction of propiophenone with hexahydro-1H-azepine and butyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-3’-nitro-: This compound has a similar structure but with a nitro group instead of a butoxy group.
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-1-(4-propoxyphenyl)-: This compound features a propoxy group instead of a butoxy group.
Uniqueness
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
16870-63-6 |
|---|---|
Molekularformel |
C19H29NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H29NO2/c1-2-3-16-22-18-10-8-17(9-11-18)19(21)12-15-20-13-6-4-5-7-14-20/h8-11H,2-7,12-16H2,1H3 |
InChI-Schlüssel |
FEMKAXDOHJXFEF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
Key on ui other cas no. |
16870-63-6 |
Synonyme |
1-(4-Butoxyphenyl)-3-(hexahydro-1H-azepin-1-yl)-1-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



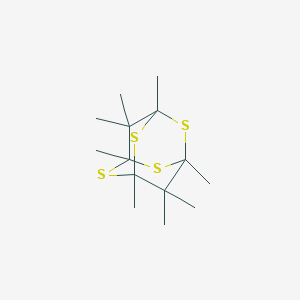
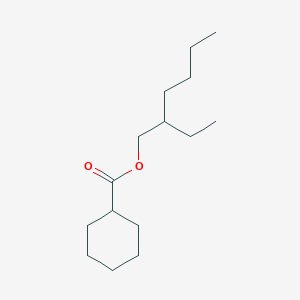
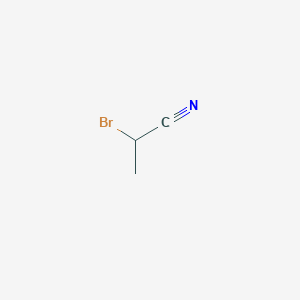

![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)
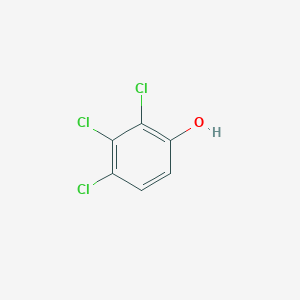
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)

